molecular formula C18H14ClNO3 B3984609 1-Chloro-5-(morpholin-4-YL)-9,10-dihydroanthracene-9,10-dione

1-Chloro-5-(morpholin-4-YL)-9,10-dihydroanthracene-9,10-dione

Cat. No.: B3984609
M. Wt: 327.8 g/mol
InChI Key: FYEIISBXUVORPE-UHFFFAOYSA-N
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Description

1-Chloro-5-(morpholin-4-YL)-9,10-dihydroanthracene-9,10-dione is a complex organic compound with a unique structure that combines a chloro-substituted anthracene core with a morpholine ring

Preparation Methods

The synthesis of 1-Chloro-5-(morpholin-4-YL)-9,10-dihydroanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the chlorination of 9,10-dihydroanthracene-9,10-dione followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the substitution reaction.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

1-Chloro-5-(morpholin-4-YL)-9,10-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives, which have different chemical properties and applications.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives with potential biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-5-(morpholin-4-YL)-9,10-dihydroanthracene-9,10-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential as enzyme inhibitors or modulators of biological pathways.

    Medicine: Research explores its potential use in developing new pharmaceuticals, particularly in targeting specific diseases.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-Chloro-5-(morpholin-4-YL)-9,10-dihydroanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and morpholine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-5-(morpholin-4-YL)-9,10-dihydroanthracene-9,10-dione include other chloro-substituted anthracene derivatives and morpholine-containing compounds. These compounds share structural similarities but differ in their chemical and biological properties. For example, fluorinated pyridines and sulfonamides are similar in their use as building blocks in organic synthesis and their potential biological activities .

Properties

IUPAC Name

1-chloro-5-morpholin-4-ylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c19-13-5-1-3-11-15(13)17(21)12-4-2-6-14(16(12)18(11)22)20-7-9-23-10-8-20/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEIISBXUVORPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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